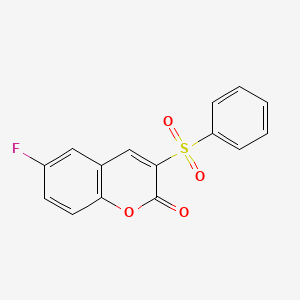

3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one is an organic compound that belongs to the class of chromenones, which are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted chromenones with various functional groups.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Research has indicated that compounds similar to 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one exhibit significant alpha-glucosidase inhibitory activity. This property is crucial for managing diabetes by reducing postprandial blood sugar levels. A study demonstrated that derivatives of 2H-chromen-2-one effectively inhibit alpha-glucosidase, thereby improving carbohydrate metabolism and offering a therapeutic strategy for diabetes management .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. A synthesis of novel chromene sulfonamide hybrids revealed that certain derivatives exhibited strong antibacterial and antifungal properties. Specifically, compounds derived from the chromenone structure demonstrated superior efficacy against strains such as Aspergillus fumigatus and Staphylococcus aureus, making them potential candidates for antibiotic development .

Anticancer Activity

This compound and its analogs have been investigated for their anticancer properties. For instance, certain sulfonamide derivatives were found to inhibit cancer cell proliferation effectively. A study highlighted the cytotoxic effects of these compounds on breast cancer cell lines, with specific derivatives showing IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve apoptosis induction in cancer cells, making these compounds valuable in cancer therapy.

Antifungal Activity Evaluation

A specific case study evaluated the antifungal activity of synthesized 2H-chromen-2-one derivatives. The results indicated that several compounds exhibited superior activity against Candida albicans compared to traditional antifungal agents like miconazole, suggesting their potential as effective alternatives in treating fungal infections .

Antibacterial Studies

In another investigation, a series of novel 2H-chromen-2-one derivatives were tested against various bacterial strains. The findings revealed that certain compounds had remarkable antibacterial effects, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus epidermis. The most active compound was identified as having a promising lead for further development in antibacterial therapies .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzenesulfonyl)-2H-chromen-2-one: Lacks the fluorine atom, which may result in different biological activities.

6-Fluoro-2H-chromen-2-one: Lacks the benzenesulfonyl group, which may affect its reactivity and applications.

3-(Benzenesulfonyl)-6-chloro-2H-chromen-2-one: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and biological activities.

Uniqueness

3-(Benzenesulfonyl)-6-fluoro-2H-chromen-2-one is unique due to the presence of both the benzenesulfonyl group and the fluorine atom, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications.

Actividad Biológica

3-(benzenesulfonyl)-6-fluoro-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a chromone backbone with a benzenesulfonyl group and a fluorine atom at the 6-position. This unique structure enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry.

The compound's reactivity is influenced by its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom may enhance electrophilic aromatic substitution or reactivity toward nucleophiles. Various synthetic methods have been developed to produce this compound, contributing to its availability for biological testing.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives with structural similarities have demonstrated minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL against Klebsiella pneumoniae and 1.25 mg/mL against Staphylococcus aureus .

- Anti-inflammatory Properties : The sulfonamide moiety is known for its pharmacological significance, particularly as inhibitors of carbonic anhydrase, which plays a role in inflammatory processes.

- Anticancer Activity : Studies have highlighted the anticancer potential of chromenone derivatives. For example, compounds similar to this compound have induced apoptosis and cell cycle arrest in cancer cell lines . In vitro studies have shown that these compounds can effectively inhibit tumor growth across various human cancer cell lines including HepG2 (liver), HCT-116 (colon), PC3 (prostate), and MCF-7 (breast) cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be explained through its structure-activity relationship:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-hydroxycoumarin | Hydroxy group at C4 | Antioxidant properties |

| 7-hydroxycoumarin | Hydroxy group at C7 | Significant anti-inflammatory activity |

| 3-(trifluoromethyl)-chromen-2-one | Trifluoromethyl instead of sulfonyl | Enhanced lipophilicity and metabolic stability |

The combination of the benzenesulfonyl group and fluorine atom in this compound may confer distinct biological activities not observed in other derivatives, enhancing its potential as a lead compound for drug development .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the anticancer effects of various chromene-sulfonamide hybrids, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis through pathways involving p21 expression upregulation, with IC50 values ranging between 39 and 48 μM for specific cell lines .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of chromene derivatives, where compounds exhibited MIC values indicating strong antibacterial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

- Molecular Docking Studies : In silico docking simulations have been employed to predict the binding affinity of this compound to various biological targets, such as enzymes involved in cancer progression and inflammation. These studies suggest that modifications to the compound's structure could enhance its therapeutic profile .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO4S/c16-11-6-7-13-10(8-11)9-14(15(17)20-13)21(18,19)12-4-2-1-3-5-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRMQVGHQIYLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.